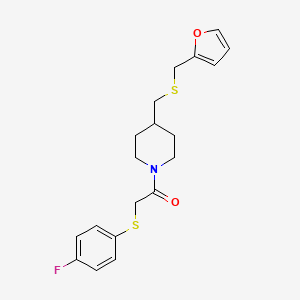

2-((4-Fluorophenyl)thio)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Description

2-((4-Fluorophenyl)thio)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a structurally complex molecule featuring a piperidine core substituted with a furan-thioether moiety and a 4-fluorophenylthio group. This compound combines multiple pharmacophoric elements:

- Piperidine ring: A common scaffold in bioactive molecules, facilitating interactions with enzymes or receptors via hydrogen bonding or hydrophobic interactions.

- Furan-2-ylmethylthio substituent: Introduces heteroaromaticity and sulfur-based reactivity, which may influence electronic properties and binding affinity.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperidine/piperazine derivatives with sulfur-containing groups) have demonstrated anticancer, antimicrobial, and antiproliferative activities .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S2/c20-16-3-5-18(6-4-16)25-14-19(22)21-9-7-15(8-10-21)12-24-13-17-2-1-11-23-17/h1-6,11,15H,7-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJLYWOIDZWGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing insights from various studies and research findings.

Chemical Structure and Properties

This compound features notable functional groups that contribute to its biological activity:

- Fluorophenyl group : Enhances lipophilicity and may influence binding interactions.

- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.

- Piperidine moiety : Often associated with biological activity due to its presence in many pharmacologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Formation of the thioether : Reaction of the fluorophenyl compound with thiol groups.

- Piperidine incorporation : Utilizing piperidine derivatives through nucleophilic substitution.

- Furan attachment : The introduction of the furan moiety via cross-coupling reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines, suggesting that the incorporation of a fluorine atom can enhance biological efficacy .

In vitro studies have demonstrated that compounds featuring furan and piperidine moieties can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially through competitive inhibition.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death .

- DNA Interaction : Some studies suggest that the compound may form adducts with DNA, disrupting replication and transcription processes .

Case Studies

Several case studies provide insights into the biological activity of structurally related compounds:

- Fluorinated Benzothiazoles : A study indicated that these compounds induced CYP1A1 expression in sensitive cancer cells, suggesting a mechanism involving metabolic activation leading to cytotoxicity .

- Thiazole Derivatives : Various thiazole-containing compounds have demonstrated significant growth inhibition across multiple cancer cell lines, highlighting the importance of structural features in enhancing biological activity .

Comparative Analysis

To understand the unique properties of this compound), it is useful to compare it with similar compounds:

Scientific Research Applications

Pharmacology

The compound has shown promise in various pharmacological studies:

- Anticancer Activity : Research indicates that similar compounds with fluorophenyl and thiol groups exhibit significant activity against different cancer cell lines. For instance, compounds with structural similarities have been evaluated for their efficacy against human breast cancer cells, showing IC50 values indicating potent activity .

Anti-inflammatory Properties

Compounds containing similar moieties have been reported to possess anti-inflammatory properties. Studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway . This suggests that 2-((4-Fluorophenyl)thio)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone could be explored further as a potential anti-inflammatory agent.

Neuropharmacology

The compound may also interact with neurotransmitter systems, particularly those involving metabotropic glutamate receptors. Research into allosteric modulators for these receptors indicates that similar compounds can influence receptor activity and could lead to advancements in treating neurological disorders .

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's potential:

- A study investigating piperidine derivatives found that modifications at the thiol position enhanced binding affinity to target proteins involved in cancer pathways .

- Another research highlighted the role of sulfur-containing compounds in mediating biological activities, suggesting that the thioether functionality contributes positively to the pharmacokinetic properties of drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes analogs based on shared structural motifs and functional groups.

Piperidine/Piperazine Derivatives with Heterocyclic Thioether Substituents

Compound 5i (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone):

- Molecular Weight : 593.17 g/mol vs. target compound’s calculated ~451.56 g/mol.

- Substituents : Replaces the furan-thioether with a benzothiazole-triazole system.

Compound 7e (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone):

- Key Difference : Sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the target’s thioether.

- Melting Point : 131–134°C, suggesting higher crystallinity due to sulfonyl groups .

MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one):

- Electron-Withdrawing Groups : The trifluoromethylphenyl group increases metabolic stability compared to the target’s 4-fluorophenyl group .

Fluorophenyl-Containing Thioether Derivatives

Compound 3d (1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone):

- Bioactivity : Exhibited antimicrobial activity (MIC: 1–4 µg/mL against S. aureus), attributed to the triazole-pyridine system’s ability to disrupt bacterial membranes .

- Solubility : Lower than sulfonyl analogs due to reduced polarity.

Compound 7f (2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone):

- Melting Point : 165–167°C, reflecting strong intermolecular interactions from sulfonyl and tetrazole groups .

Thiophene vs. Furan Heterocycles

MK47 (2-(4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone):

- Heterocycle Impact : Thiophene’s lower electronegativity compared to furan may enhance π-π stacking with aromatic residues in biological targets .

MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one):

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Impact of Substituents on Bioactivity

Q & A

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute the 4-fluorophenyl group with a 3-chloropyridinyl moiety to enhance π-π stacking with specific receptors .

- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) on the piperidine ring to block non-target binding pockets .

- Prodrug design : Mask reactive thioether groups with acetyl protectors, cleaved selectively in target tissues .

How do structural analogs of this compound inform its mechanism of action in neurological disorders?

Advanced Research Focus

Analog studies (e.g., bipiperidinyl or pyrimidine derivatives) reveal:

- Dopamine D₂ receptor modulation : Analogs with electron-withdrawing groups (e.g., -CF₃) show higher affinity (Kᵢ < 50 nM) .

- MAO-B inhibition : Thioether-linked furans enhance inhibitory activity (IC₅₀ ~10 µM) compared to non-sulfur analogs .

- Blood-brain barrier penetration : LogP values >2.5 (calculated via ChemAxon) correlate with CNS activity in rodent models .

What computational methods predict metabolic stability and toxicity profiles of this compound?

Q. Advanced Research Focus

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the furan ring) .

- Toxicity screening : Ames test simulations (e.g., Derek Nexus) flag potential mutagenicity from thioether metabolites .

- Metabolite identification : LC-MS/MS detects sulfoxide and glucuronide conjugates in hepatocyte incubations .

Why do batch-to-batch variations in synthesis occur, and how can reproducibility be enhanced?

Advanced Research Focus

Variations stem from:

- Impurity carryover : Residual Pd catalysts or unreacted thiols alter biological activity. Mitigation: Strict QC via HPLC (C18 column, 0.1% TFA gradient) .

- Solvent traces : Residual DMSO reduces solubility. Solution: Lyophilization or azeotropic distillation .

- Stereochemical drift : Racemization during acylation. Resolution: Chiral chromatography (Chiralpak IA) or asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.